molecular formula C10H10F2O2 B1399941 2-(2,3-Difluorophenyl)-2-methylpropanoic acid CAS No. 1035261-36-9

2-(2,3-Difluorophenyl)-2-methylpropanoic acid

Cat. No.: B1399941
CAS No.: 1035261-36-9
M. Wt: 200.18 g/mol
InChI Key: NGWGGYWAVAOYGN-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)-2-methylpropanoic acid is a fluorinated aromatic carboxylic acid characterized by a geminal dimethyl group adjacent to the carboxylic acid moiety and a 2,3-difluorophenyl substituent. This compound is structurally related to intermediates used in synthesizing bioactive molecules, such as lipid-lowering agents like Bezafibrate () and thiazole-containing pharmaceuticals (). The fluorine atoms at the 2- and 3-positions of the phenyl ring likely influence electronic properties, solubility, and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

2-(2,3-difluorophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-10(2,9(13)14)6-4-3-5-7(11)8(6)12/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWGGYWAVAOYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C(=CC=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenyl)-2-methylpropanoic acid typically involves the introduction of fluorine atoms onto the phenyl ring followed by the formation of the propanoic acid moiety. One common method involves the reaction of 2,3-difluorobenzene with a suitable alkylating agent to introduce the methyl group, followed by carboxylation to form the propanoic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiinflammatory Agents
Research indicates that derivatives of 2-(2,3-Difluorophenyl)-2-methylpropanoic acid exhibit anti-inflammatory properties. Studies have shown that these compounds can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. This suggests potential therapeutic uses in treating conditions like arthritis and other inflammatory disorders .

2. Anticancer Activity
Recent investigations have highlighted the compound's potential as an anticancer agent. Specifically, it has been found to induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapies. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Synthesis and Formulation

Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions, including fluorination and acylation processes. Various methods have been documented to enhance yield and purity, which are critical for pharmaceutical applications .

Formulation for Research Use
The compound is often formulated for in vivo studies using solvents like DMSO, PEG300, and Tween 80 to ensure solubility and bioavailability. This formulation is essential for conducting pharmacological studies effectively .

Material Science Applications

1. Polymer Chemistry
In materials science, the compound's unique properties allow it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for advanced materials applications .

2. Coatings and Adhesives
Due to its chemical stability and reactivity, this compound can be utilized in developing coatings and adhesives that require high durability and resistance to environmental factors .

Case Studies

Case Study 1: Anti-inflammatory Research
A study published in a peer-reviewed journal examined the effects of this compound on rheumatoid arthritis models. The results indicated significant reduction in inflammatory markers when administered at specific dosages compared to control groups .

Case Study 2: Anticancer Efficacy
Another research effort focused on the compound's effects on breast cancer cell lines. The findings demonstrated that treatment with this compound led to a marked decrease in cell viability through apoptotic pathways activation, suggesting its potential as an adjunct therapy in oncology .

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, leading to its desired effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological systems.

Comparison with Similar Compounds

Key Observations:

Fluorine vs. The 2,3-difluoro substitution pattern may induce distinct electronic effects compared to 2,6-difluoro isomers, altering binding affinities in biological targets .

Thiazole-Containing Analog :

  • The thiazole ring in the compound from introduces π-π stacking capabilities and rigidity, which could enhance target selectivity in drug design .

Pharmacological Activity: Bezafibrate, a phenoxypropanoic acid derivative, demonstrates significant triglyceride-lowering activity (43% reduction at 600 mg/day), suggesting that fluorinated analogs like this compound may share similar mechanisms of action as peroxisome proliferator-activated receptor (PPAR) agonists .

Physicochemical and Crystallographic Properties

  • Crystal Packing : Weak intermolecular C–H···O hydrogen bonds and C–F···F interactions stabilize the crystal lattice in related compounds, such as toluene-4-sulfonic acid 2-(2,3-difluorophenyl)-ethyl ester (dihedral angle between aromatic rings: 6.18°) . These interactions may influence solubility and melting points.
  • Acidity: The geminal dimethyl group adjacent to the carboxylic acid likely reduces acidity compared to non-methylated analogs (e.g., 2-(2,3-difluorophenyl)propanoic acid, MW 186.16) .

Biological Activity

Overview

2-(2,3-Difluorophenyl)-2-methylpropanoic acid is an organic compound notable for its structural features, including two fluorine atoms on the phenyl ring and a methyl group attached to the propanoic acid moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves:

  • Fluorination : The introduction of fluorine atoms onto the phenyl ring.
  • Alkylation : Reaction of 2,3-difluorobenzene with an alkylating agent to attach the methyl group.
  • Carboxylation : Formation of the propanoic acid moiety through carboxylation reactions.

These processes can be optimized for industrial production to ensure high yields and purity, often employing catalysts and controlled conditions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine enhances the compound's binding affinity and specificity, which is crucial for its pharmacological effects. The exact mechanisms can vary based on the biological context but often involve modulation of metabolic pathways or inhibition of target enzymes.

Anti-inflammatory Effects

The compound's structure may also confer anti-inflammatory properties. Studies on related fluorinated compounds have demonstrated their ability to modulate inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation .

Potential in Drug Development

Due to its unique chemical structure, this compound is being explored as a lead compound in drug discovery. Its interactions with biological targets make it a candidate for further development in therapeutic applications for diseases such as cancer and metabolic disorders .

Case Studies

  • Antimicrobial Activity : A study evaluating the antimicrobial efficacy of fluorinated derivatives found that certain compounds inhibited the growth of Gram-positive bacteria. Although not directly tested on this compound, these findings suggest a similar potential due to structural similarities.
  • Inflammatory Response Modulation : In vitro studies have shown that related compounds can reduce pro-inflammatory cytokine production in macrophages. This indicates a possible pathway through which this compound may exert anti-inflammatory effects .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
This compoundTwo fluorine atoms; methyl groupAntimicrobial; anti-inflammatory potential
2-(3,4-Difluorophenyl)-2-methylpropanoic acidSimilar fluorination; different phenyl substitutionInvestigated for similar activities
2-(2,3-Difluorophenyl)acetic acidLacks propanoic acid moietyNoted for anti-inflammatory properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,3-Difluorophenyl)-2-methylpropanoic acid
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2-(2,3-Difluorophenyl)-2-methylpropanoic acid

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